Cas no 941988-69-8 (2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide)

2-({1-(2-Methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via a urea bridge. Its structural design incorporates a 2-methoxyethyl group at the indole nitrogen, enhancing solubility and potential bioavailability. The compound's carbamoyl and benzamide functionalities suggest utility as an intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise derivatization, making it valuable for structure-activity relationship (SAR) studies. The presence of hydrogen-bonding groups may facilitate interactions with biological targets, while the methoxyethyl side chain could improve metabolic stability. Suitable for research applications in drug discovery and biochemical probing.
2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide structure
941988-69-8 structure
Product name:2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide
CAS No:941988-69-8
MF:C19H20N4O3
Molecular Weight:352.387104034424
CID:5502932

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide 化学的及び物理的性質

名前と識別子

    • 2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide
    • 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide
    • インチ: 1S/C19H20N4O3/c1-26-11-10-23-12-16(13-6-3-5-9-17(13)23)22-19(25)21-15-8-4-2-7-14(15)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25)
    • InChIKey: QNJSKGFDFDTPRV-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=CC=C1NC(=O)NC1C2=C(N(CCOC)C=1)C=CC=C2

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2740-0815-1mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0815-50mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2740-0815-30mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2740-0815-15mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2740-0815-20mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2740-0815-4mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2740-0815-10mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2740-0815-20μmol
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2740-0815-3mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2740-0815-40mg
2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide
941988-69-8 90%+
40mg
$140.0 2023-05-16

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide 関連文献

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamideに関する追加情報

Introduction to 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide (CAS No. 941988-69-8) in Modern Chemical and Biomedical Research

The compound 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide, identified by the CAS number 941988-69-8, represents a significant advancement in the realm of chemical and biomedical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of a benzamide moiety linked to an indole derivative via a carbamoyl group, further modified by a 2-methoxyethyl substituent, endows the compound with unique physicochemical properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating indole scaffolds. Indole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide with a 2-methoxyethyl group is strategically designed to enhance its solubility and bioavailability, thereby improving its pharmacokinetic profile. This modification aligns with the growing trend in drug design towards achieving greater efficacy while minimizing side effects.

The benzamide functional group in this compound plays a crucial role in modulating its biological interactions. Benzamides are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of treatments for neurological disorders, pain management, and metabolic diseases. The incorporation of the indole derivative into the benzamide structure not only enhances its binding affinity but also introduces additional layers of biological activity. This dual functionality makes 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide a versatile molecule with potential applications across multiple therapeutic areas.

Recent studies have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. The structural features of 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide have been meticulously designed to maximize its interaction with biological targets. Computational modeling and molecular docking studies have demonstrated that this compound can effectively bind to specific protein receptors, thereby modulating cellular signaling pathways. These findings are particularly relevant in the context of developing targeted therapies for complex diseases such as cancer and neurodegenerative disorders.

The synthesis of 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to ensure high yield and purity. These synthetic strategies not only facilitate the production of the compound but also provide insights into potential modifications that could further enhance its biological activity.

Preclinical studies have begun to explore the pharmacological properties of 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide. Initial findings suggest that this compound exhibits promising anti-inflammatory and analgesic effects without significant toxicity. These results are encouraging and warrant further investigation into its potential as a therapeutic agent. Additionally, the compound's ability to cross the blood-brain barrier has been observed in preliminary experiments, which could open up new avenues for treating central nervous system disorders.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging high-performance computing resources, researchers can simulate the interactions between 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide and biological targets with remarkable accuracy. These simulations help in identifying key binding residues and optimizing the compound's structure for improved efficacy. The integration of computational methods with experimental approaches has accelerated the drug discovery process significantly, allowing for more rapid identification of lead compounds.

In conclusion, 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide (CAS No. 941988-69-8) represents a cutting-edge molecule with significant potential in chemical and biomedical research. Its unique structural features, combined with promising preclinical results, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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